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molecular formula C7H10N2O2S B154322 4-Amino-N-methylbenzenesulfonamide CAS No. 1709-52-0

4-Amino-N-methylbenzenesulfonamide

Cat. No. B154322
M. Wt: 186.23 g/mol
InChI Key: OISQSDKFWKJEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07420061B2

Procedure details

To a solution of N-methyl-4-nitrobenzenesulfonamide (Step 5) (4.8 g, 22.2 mmol) in methanol (100 ml) in a Parr bottle was added Raney-nickel in methanol. The reaction mixture was flushed with nitrogen and hydrogen several times and maintained under hydrogen at delivery pressure of 5 psi. After stirring at 25° C. for approximately 20 hr, the reaction was vented and purged with nitrogen. The contents of the reaction were filtered and concentrated to remove the solvent. The 4-[(N-methylamino)sulfonyl]aniline obtained as a white solid (4.1 g, 100%) was used in the next step without further purification: mp (DSC) 138° C. Anal Calc'd. for C7H10N2O2S 0.25 H2O: C, 44.08; H, 5.55; N, 14.69. Found: C, 43.83; H, 5.39; N, 14.81.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)(=[O:5])=[O:4]>CO.[Ni]>[CH3:1][NH:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)(=[O:4])=[O:5]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. for approximately 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed with nitrogen and hydrogen several times
TEMPERATURE
Type
TEMPERATURE
Details
maintained under hydrogen at delivery pressure of 5 psi
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The contents of the reaction were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC=C(N)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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